3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
BenchChem offers high-quality 3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N4S/c20-13-3-1-11(15(21)8-13)2-4-14-5-6-26-18(28-14)29-17-7-12(19(22,23)24)10-27-16(17)9-25/h1-8,10H/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXBKKVYCDWSL-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)SC3=C(N=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=NC=C2)SC3=C(N=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile is a novel pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H11Cl2F3N4S
- CAS Number : 338418-10-3
- Molecular Weight : 394.25 g/mol
The structural features of this compound include a pyrimidine ring, a trifluoromethyl group, and a sulfanyl linkage, which are pivotal in its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections detail specific biological activities observed for this compound.
Antibacterial Activity
A study on thioether-containing compounds demonstrated that derivatives of pyridine and pyrimidine exhibit significant antibacterial properties against various strains of bacteria. The compound showed promising results in inhibiting growth against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum .
Table 1: Antibacterial Activity Comparison
| Compound | Concentration (mg/L) | % Inhibition against Xoo | % Inhibition against R. solanacearum |
|---|---|---|---|
| 3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile | 50 | 31% | 38% |
| Thiodiazole Copper | 50 | 31% | 40% |
| Bismerthiazol | 50 | 38% | 17% |
This table illustrates that the compound's antibacterial efficacy is comparable to established agents, indicating its potential as a therapeutic agent.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent inhibition of key enzymatic pathways in bacterial cells.
- Disruption of Cellular Processes : The sulfanyl group can interfere with thiol-dependent processes within microbial cells, leading to cell death.
Case Studies
-
Study on Trifluoromethyl Pyridine Derivatives :
A comprehensive investigation into various trifluoromethyl pyridine derivatives revealed that modifications at the pyrimidine ring significantly influenced antibacterial potency. The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced activity . -
High-throughput Screening for Antimicrobial Activity :
In a high-throughput screening study targeting Mycobacterium tuberculosis, related compounds demonstrated significant antimicrobial activity at micromolar concentrations. This suggests that the compound may also possess efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of pyrimidine and pyridine precursors. Key steps include:
- Sulfanyl group introduction : Use of thiolation reagents (e.g., Lawesson’s reagent) under inert atmospheres to avoid oxidation .
- Styryl group coupling : Heck or Suzuki-Miyaura cross-coupling reactions to attach the 2,4-dichlorostyryl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Trifluoromethyl incorporation : Electrophilic trifluoromethylation using CF₃I or nucleophilic agents like TMSCF₃, optimized in polar aprotic solvents (e.g., DMF) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to validate bond angles and stereochemistry, as demonstrated for analogous dichlorophenyl-pyrimidine derivatives .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., trifluoromethyl at ~110–120 ppm in ¹³C NMR; pyridine protons at δ 8.5–9.0 ppm) .
- IR spectroscopy : Confirm sulfanyl (C-S stretch at ~600–700 cm⁻¹) and carbonitrile (C≡N at ~2200 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
Q. What are the recommended protocols for safe handling and disposal of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in fume hoods. Avoid skin contact and inhalation; compounds with sulfanyl groups may release toxic H₂S under decomposition .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidation .
- Disposal : Segregate waste and collaborate with certified hazardous waste agencies for incineration or chemical neutralization (e.g., oxidation with KMnO₄ for sulfanyl groups) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or cytochrome P450, leveraging structural similarities to pyrimidine-based inhibitors .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with dose ranges of 1–100 µM .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Q. What strategies are effective for resolving contradictions in reactivity or spectroscopic data?
- Methodological Answer :
- Reproducibility checks : Repeat syntheses with varied catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to rule out catalyst-specific side reactions .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for styryl protons prone to coupling ambiguities .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to confirm assignments .
Q. How can the environmental fate and ecological risks of this compound be assessed?
- Methodological Answer :
- Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products via LC-MS .
- Ecotoxicology :
- Aquatic toxicity : Test on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .
- Bioaccumulation : Calculate logP values (e.g., using ChemDraw) to estimate lipid solubility; values >3 indicate high bioaccumulation potential .
- Risk mitigation : Propose biodegradation pathways using microbial consortia from contaminated sites .
Data Analysis and Reporting
Q. How should researchers analyze and report conflicting crystallographic data?
- Methodological Answer :
- Refinement protocols : Use SHELXL97 for structure refinement, applying restraints for disordered regions (e.g., dichlorophenyl orientations) .
- Validation tools : Check CIF files with PLATON to identify symmetry errors or missed hydrogen bonds .
- Transparency : Report R-factors, data-to-parameter ratios (>10:1 preferred), and omit electron density maps for ambiguous regions in publications .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer :
- Nonlinear regression : Fit dose-response curves (log(inhibitor) vs. response) using GraphPad Prism to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- ANOVA : Compare treatment groups in cytotoxicity assays (e.g., Tukey’s post-hoc test for multiple comparisons) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from replicates (n ≥ 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
